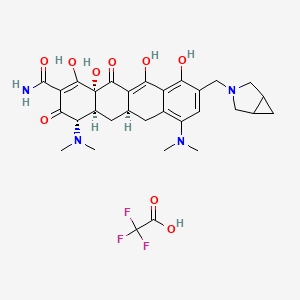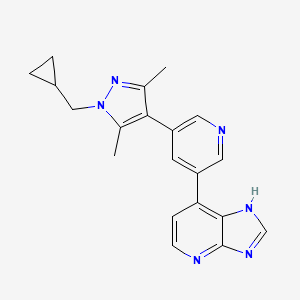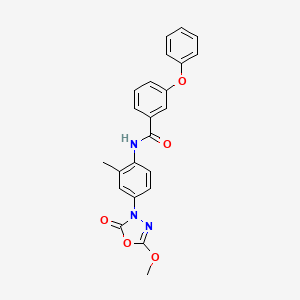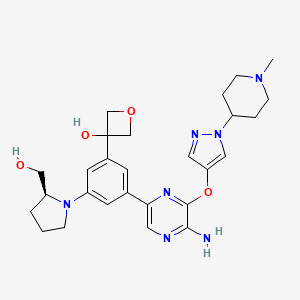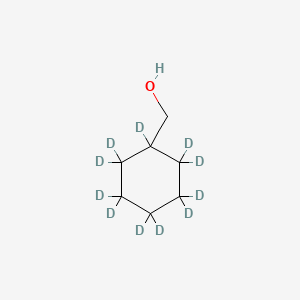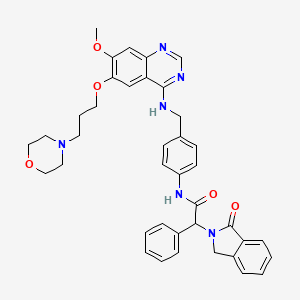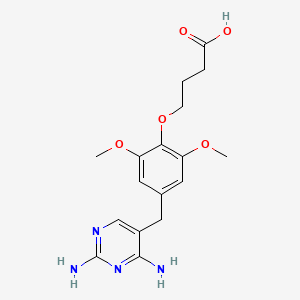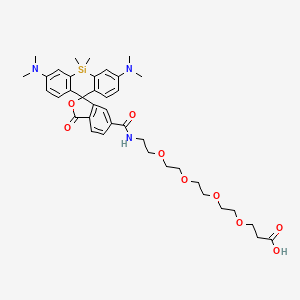
SiR-PEG4-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SiR-PEG4-COOH, also known as silicon rhodamine-polyethylene glycol4-carboxyl, is a near-infrared fluorescent dye. This compound is characterized by its strong light stability, good water solubility, and excellent biocompatibility. It is widely used in various scientific research fields, particularly in cell and biological dyes, biomolecule labeling, and particle fluorescent labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-COOH involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) that has a carboxyl functional group. The process typically includes the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Conjugation with Silicon Rhodamine: The activated PEG-NHS is then reacted with silicon rhodamine under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of polyethylene glycol are activated using NHS or similar reagents.
Large-Scale Conjugation: The activated PEG is then conjugated with silicon rhodamine in large reactors, ensuring consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
SiR-PEG4-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxyl group in this compound can participate in substitution reactions with amines to form amide bonds.
Oxidation and Reduction: The silicon rhodamine moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out in organic solvents such as DMSO or dimethylformamide (DMF) at room temperature.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Amide Formation: The primary product of substitution reactions involving this compound is the corresponding amide.
Oxidized or Reduced Silicon Rhodamine: Depending on the specific conditions, oxidation or reduction of the silicon rhodamine moiety can yield various oxidized or reduced forms.
科学研究应用
SiR-PEG4-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cell imaging and tracking due to its excellent biocompatibility and near-infrared fluorescence.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of advanced materials and nanotechnology
作用机制
SiR-PEG4-COOH exerts its effects primarily through its fluorescent properties. The silicon rhodamine moiety absorbs light in the near-infrared region and emits fluorescence, which can be detected using appropriate imaging equipment. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .
相似化合物的比较
Similar Compounds
Sulfo-cyanine3 azide sodium: Another near-infrared fluorescent dye with similar applications.
Cy5-PEG3-azide: A fluorescent dye with a shorter PEG chain, used in similar labeling and imaging applications.
Uniqueness
SiR-PEG4-COOH stands out due to its combination of silicon rhodamine and polyethylene glycol, providing a unique balance of strong fluorescence, stability, and biocompatibility. This makes it particularly suitable for applications requiring long-term imaging and minimal cytotoxicity .
属性
分子式 |
C38H49N3O9Si |
|---|---|
分子量 |
719.9 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H49N3O9Si/c1-40(2)27-8-11-30-33(24-27)51(5,6)34-25-28(41(3)4)9-12-31(34)38(30)32-23-26(7-10-29(32)37(45)50-38)36(44)39-14-16-47-18-20-49-22-21-48-19-17-46-15-13-35(42)43/h7-12,23-25H,13-22H2,1-6H3,(H,39,44)(H,42,43) |
InChI 键 |
ZSPWWCCAVHIWGU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

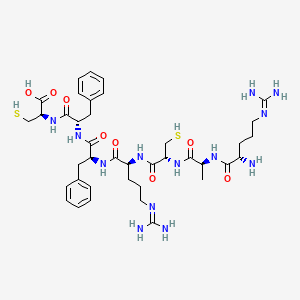
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
